N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide: is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the condensation of quinoxaline derivatives with appropriate benzodioxine precursors. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in production .
Chemical Reactions Analysis
Types of Reactions: N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of quinoxaline-6-carboxylic acid derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry: N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for therapeutic development .
Medicine: The compound is being investigated for its potential use in cancer therapy. Its ability to inhibit certain kinases involved in cancer cell proliferation makes it a promising candidate for further development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance .
Mechanism of Action
The mechanism of action of N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound binds to the active site of target enzymes, inhibiting their activity. This inhibition disrupts key pathways involved in disease progression, leading to therapeutic effects. The molecular targets include kinases and other enzymes involved in cell signaling and proliferation .
Comparison with Similar Compounds
- N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide
- N-(Imidazolidin-2-ylidene)quinoxalin-6-amine
- 6H-indolo[2,3-b]quinoxaline derivatives
Uniqueness: N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide stands out due to its unique benzodioxine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinoxaline derivatives and contributes to its specific applications in various fields .
Properties
Molecular Formula |
C17H13N3O3 |
---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
N-quinoxalin-6-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C17H13N3O3/c21-17(16-10-22-14-3-1-2-4-15(14)23-16)20-11-5-6-12-13(9-11)19-8-7-18-12/h1-9,16H,10H2,(H,20,21) |
InChI Key |
KWMIGNZHPIOUIO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=NC=CN=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.